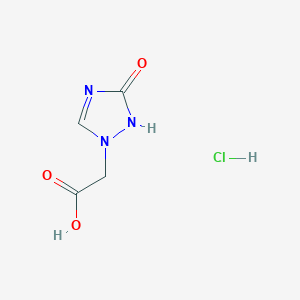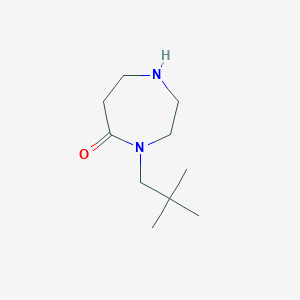
methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate
Descripción general
Descripción
“Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate” is a chemical compound with the molecular formula C11H13FO2 . It is a derivative of propanoic acid, where one of the hydrogen atoms in the 2nd carbon is replaced by an amino group and the 3rd carbon is attached to a 2-fluoro-4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of “methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate” consists of a propanoate backbone with an amino group on the second carbon and a 2-fluoro-4-methylphenyl group on the third carbon . The presence of the fluorine atom in the phenyl group can influence the compound’s reactivity and physical properties .
Aplicaciones Científicas De Investigación
Automated Radiopharmaceutical Production
One notable application of compounds structurally related to methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate is in the automated production of radiopharmaceuticals. Luo et al. (2019) describe the automated synthesis of [11C]CS1P1, a radiopharmaceutical designed for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1). The synthesis was validated under current Good Manufacturing Practices (cGMP) conditions, meeting all quality control criteria for human use in Investigational New Drug (IND) applications (Luo et al., 2019).
Synthesis of Fluorinated Tyrosines
Monclus et al. (1995) explored the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines, including (2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl) propanoic acid. The synthesis involved key steps like the creation of benzyl bromides and alkylation of glycine enolate derivative (Monclus et al., 1995).
Development of Hypoxia Tracers for PET Imaging
Malik et al. (2012) focused on the detection of hypoxic tumor tissue by synthesizing radiotracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), using a precursor structurally related to methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate. The study proposed a novel approach involving tracer transport into cells by amino acid transporters, potentially offering a new class of tracers for imaging hypoxia (Malik et al., 2012).
Antitumor Activities
Research conducted by Xiong Jing (2011) on derivatives of (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate demonstrated selective antitumor activities, suggesting potential applications in cancer treatment (Xiong Jing, 2011).
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWVPBNGGZFFEJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)
![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)

![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)

![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1408316.png)

![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)


![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)
